Imidodicarbonimidicdiamide, N-(4-acetylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different biological and chemical systems. This compound is characterized by the presence of an imidodicarbonimidicdiamide group attached to a 4-acetylphenyl group, which imparts specific reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- typically involves the reaction of 4-acetylphenyl isocyanate with guanidine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often achieved through the formation of stable complexes with the active sites of the enzymes, preventing their normal function. The pathways involved in these interactions are complex and depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)imidazolium salts: These compounds share a similar structure but differ in their reactivity and applications.
N-(4-acetylphenyl)guanidine derivatives: These compounds have similar functional groups but exhibit different chemical properties and biological activities.
Uniqueness
Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- is unique due to its specific structure, which imparts distinct reactivity and functionality. Its ability to interact with a wide range of biological and chemical systems makes it a valuable compound in various fields of research .
Properties
CAS No. |
88683-31-2 |
---|---|
Molecular Formula |
C10H13N5O |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(4-acetylphenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C10H13N5O/c1-6(16)7-2-4-8(5-3-7)14-10(13)15-9(11)12/h2-5H,1H3,(H6,11,12,13,14,15) |
InChI Key |
UJKOPWHENIWDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C(N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.